2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone
Description
2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a furan ring at position 6 and a thioether-linked piperidinyl ethanone moiety at position 2.
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-15(18-8-2-1-3-9-18)11-21-14-7-6-12(16-17-14)13-5-4-10-20-13/h4-7,10H,1-3,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYIUQYOJRGGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone typically involves multiple steps, starting with the preparation of the furanyl and pyridazinyl precursors. One common synthetic route includes the following steps:
Furanyl Derivative Synthesis: : The furanyl group can be synthesized through various methods, such as the cyclization of furfural derivatives.
Pyridazinyl Derivative Synthesis: : The pyridazinyl group can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,4-diketones.
Thioether Formation: : The thioether linkage is formed by reacting the furanyl derivative with a suitable thiolating agent.
Piperidinyl Introduction: : The piperidinyl group is introduced through nucleophilic substitution reactions involving piperidine derivatives.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or chromium-based reagents.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions are common, where the piperidinyl group can be substituted with other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, depending on the specific reaction type. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: : Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: : It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism by which 2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes in research and potential therapeutic applications.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core structure : Pyridazine (six-membered ring with two adjacent nitrogen atoms).
- Substituents: 2-Furanyl group at position 6 (oxygen-containing heterocycle). Thioether linkage (-S-) at position 3, connecting to a piperidinyl ethanone group.
Analogous Compounds
Compound 7b (Molecules, 2009): Core: Bis-thieno[2,3-b]thiophene fused with pyrazole and ketone groups. Substituents: Two 3-amino-1-phenylpyrazole units and methyl groups .
Compound 10 (Molecules, 2009): Core: Pyrazolo[1,5-a]pyrimidine fused with thieno[2,3-b]thiophene. Substituents: Cyano groups and phenyl rings .
Compound 5b (HETEROCYCLES) :
Key Differences :
- The target compound’s pyridazine core is distinct from the pyrazole-pyrimidine (Compound 10) or thiazolo-triazole (Compound 5b) systems.
- The furan substituent introduces oxygen-based electronic effects, contrasting with chloro- or cyano-substituted analogs in the evidence.
Physicochemical Properties
| Compound | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | Key NMR Signals (δ, ppm) | |
|---|---|---|---|---|
| Target Compound | N/A | ~1700 (estimated) | Piperidinyl CH2: ~2.5–3.5; Furan protons: ~6.5–7.5 (estimated) | |
| Compound 7b | >300 | 1720 | δ 2.22 (s, CH3), 7.3–7.52 (ArH) | [1] |
| Compound 10 | N/A | N/A | δ 2.22 (s, CH3), 7.36–8.9 (ArH, pyrimidine) | [1] |
| Compound 5b | 143–145 | N/A | δ 7.3–7.6 (ArH), 2.22 (s, CH3) | [2] |
Insights :
- The target compound’s piperidinyl ethanone group may lower its melting point compared to highly fused systems like Compound 7b.
- Aromatic protons in furan (target) vs. phenyl (analogs) would exhibit distinct NMR shifts due to electron-rich oxygen .
Reactivity and Functionalization Potential
- Target Compound : The thioether group is susceptible to oxidation (e.g., forming sulfoxides), while the furan ring may undergo electrophilic substitution.
- Compound 7b/10: The ketone groups enable nucleophilic additions, and cyano substituents (Compound 10) allow further functionalization .
- Compound 5b : The triazole-thiazole core supports metal coordination and halogen-based cross-coupling reactions .
Biological Activity
The compound 2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for 2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone is . Its structure incorporates a furanyl group, a pyridazinyl moiety, and a piperidine ring, which are known to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of similar structures have shown significant cytotoxic effects against cancer cell lines. For instance, compounds with furan and pyridazine functionalities have demonstrated selective growth inhibition in leukemia cells, with GI(50) values ranging from 2.01 to 3.03 µM .
- Antimicrobial Properties : Compounds with similar thiophene and piperidine structures have been reported to possess antimicrobial activities against various pathogens. The presence of the thioether linkage is particularly noted for enhancing these effects.
- Neuropharmacological Effects : The piperidine component suggests potential neuroactive properties, as piperidine derivatives are often explored for their effects on the central nervous system.
Antitumor Studies
A study conducted by the National Cancer Institute (NCI) evaluated several compounds related to this structure for their antitumor properties. Among them, derivatives similar to 2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone exhibited promising results in inhibiting the proliferation of human tumor cell lines. The study highlighted the effectiveness of these compounds against specific cancer types, particularly leukemia .
Antimicrobial Activity
Research has also been conducted on the antimicrobial efficacy of related compounds. A series of experiments showed that compounds featuring the furanyl and piperidinyl groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mode of action was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
